

Velnacrine: A Technical Guide to its Nomenclature, Properties, and In Vitro Evaluation

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Compound of Interest

Compound Name: Velnacrine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **velnacrine**, a reversible cholinesterase inhibitor. The document details its IUPAC nomenclature and known synonyms, summarizes its physicochemical and pharmacological properties in a tabular format, presents a detailed experimental protocol for its synthesis and a key bioassay, and illustrates its mechanism of action within the cholinergic signaling pathway.

IUPAC Nomenclature and Synonyms

Velnacrine is chemically designated as 9-amino-1,2,3,4-tetrahydroacridin-1-ol according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.^{[1][2]} It is also widely known by a variety of synonyms and identifiers, which are crucial for comprehensive literature and database searches.

Known Synonyms and Identifiers:

- 1-hydroxytacrine^{[1][2]}
- HP 029 free base
- 9-ATHCO^[1]

- Velnacrinum[1]
- Velnacrina[1]
- 1,2,3,4-tetrahydro-9-aminoacridin-1-ol[2]
- CAS Numbers: 124027-47-0, 118909-22-1 (Maleate salt)[2]
- PubChem CID: 3655[1][2]
- ChEMBL ID: ChEMBL51934[1][2]
- UNII: Y2P6NV151K[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data for **velnacrine**, encompassing its physicochemical properties and pharmacological activity. This information is essential for its application in research and development.

Table 1: Physicochemical Properties of **Velnacrine**

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₄ N ₂ O	[1] [2]
Molecular Weight	214.26 g/mol	[1]
XLogP3	1.4	[1]
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	3	PubChem
Rotatable Bond Count	0	PubChem
Exact Mass	214.110613 g/mol	[1]
Monoisotopic Mass	214.110613 g/mol	[1]
Topological Polar Surface Area	59.1 Å ²	[1]
Heavy Atom Count	16	PubChem
Formal Charge	0	PubChem
Complexity	258	[1]

Table 2: Pharmacological and Pharmacokinetic Data

Parameter	Value	Species	Source
IC ₅₀ (Acetylcholinesterase)	3.27 µM	Not Specified	
LD ₅₀ (Acute Toxicity)	65 mg/kg	Rat	
Elimination Half-life	1.6 - 6 hours	Human	

Experimental Protocols

This section provides detailed methodologies for the synthesis of **velnacrine** and a standard protocol for assessing its primary biological activity, the inhibition of acetylcholinesterase.

Synthesis of Velnacrine

The synthesis of **velnacrine** can be achieved through a multi-step process, adapted from established procedures for tacrine and its analogs. The following protocol outlines a representative synthetic route.

Materials:

- 2-Aminobenzonitrile
- Cyclohexanone
- Boron trifluoride diethyl etherate ($\text{BF}_3 \cdot \text{Et}_2\text{O}$)
- Dry Toluene
- 2 M Sodium hydroxide (NaOH)
- Dichloromethane (CH_2Cl_2)
- Sodium sulfate (Na_2SO_4)
- Reducing agent (e.g., Sodium borohydride)
- Appropriate solvents for purification (e.g., ethanol, ethyl acetate)

Procedure:

- **Condensation:** To a solution of 2-aminobenzonitrile (1 equivalent) and cyclohexanone (1 equivalent) in dry toluene, slowly add boron trifluoride diethyl etherate (1.2 equivalents) via a syringe.
- Reflux the mixture for 24 hours.
- After cooling, decant the toluene.
- **Hydrolysis and Cyclization:** Add 2 M NaOH to the residue and reflux for another 24 hours.
- After cooling, extract the reaction mixture with dichloromethane.

- Combine the organic layers and dry over anhydrous sodium sulfate.
- Evaporate the solvent under reduced pressure to yield the intermediate ketone.
- Reduction: Dissolve the intermediate ketone in a suitable solvent (e.g., methanol).
- Add a reducing agent, such as sodium borohydride, portion-wise at 0°C.
- Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
- Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent.
- Dry the combined organic layers and evaporate the solvent.
- Purify the crude product by column chromatography or recrystallization to obtain **velnacrine**.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining the inhibitory activity of compounds against acetylcholinesterase.

Materials:

- Acetylcholinesterase (AChE) enzyme solution
- Acetylthiocholine iodide (ATCI) - substrate
- 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
- Phosphate buffer (pH 8.0)
- **Velnacrine** (test inhibitor)
- 96-well microplate
- Microplate reader

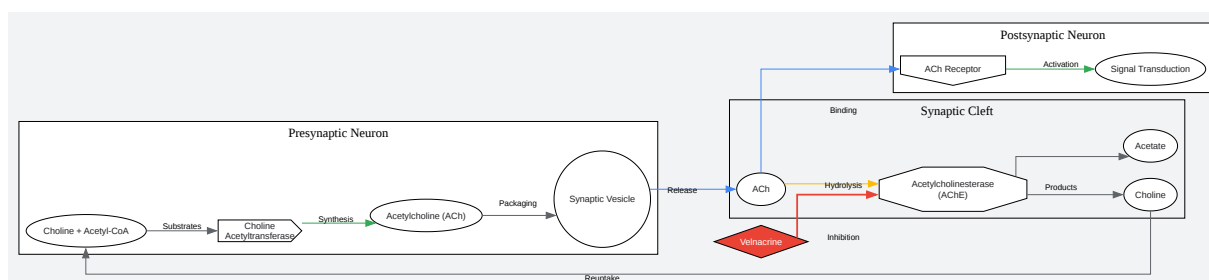
Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **velnacrine** in a suitable solvent (e.g., DMSO) and make serial dilutions.
 - Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
- Assay Protocol:
 - In a 96-well plate, add 25 μ L of each concentration of the **velnacrine** solution.
 - Add 50 μ L of the AChE solution to each well.
 - Include a positive control (a known AChE inhibitor) and a negative control (solvent alone).
 - Incubate the plate at 37°C for 15 minutes.
 - Add 50 μ L of the DTNB solution to each well.
 - Initiate the reaction by adding 25 μ L of the ATCI solution to each well.
- Data Acquisition:
 - Immediately measure the absorbance at 412 nm using a microplate reader.
 - Continue to record the absorbance at regular intervals (e.g., every minute) for 10-15 minutes.
- Data Analysis:
 - Calculate the rate of reaction for each well.
 - Determine the percentage of inhibition for each concentration of **velnacrine** compared to the negative control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Signaling Pathway and Mechanism of Action

Velnacrine exerts its therapeutic effect by inhibiting the enzyme acetylcholinesterase (AChE).

[2] In a healthy cholinergic synapse, acetylcholine (ACh) is released from the presynaptic neuron, binds to postsynaptic receptors to propagate the nerve signal, and is then rapidly hydrolyzed by AChE in the synaptic cleft. By inhibiting AChE, **velnacrine** increases the concentration and duration of action of acetylcholine in the synapse, thereby enhancing cholinergic neurotransmission.[3] This mechanism is particularly relevant in conditions characterized by a cholinergic deficit, such as Alzheimer's disease.



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Caption: Mechanism of action of **Velnacrine** in the cholinergic synapse.

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References

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